2-[(3-Bromobenzyl)sulfanyl]pyrimidine is a sulfur-containing organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. The addition of a sulfanyl group and a bromobenzyl substituent enhances the compound's potential for various biological activities, making it a subject of interest in medicinal chemistry.
The synthesis and properties of 2-[(3-Bromobenzyl)sulfanyl]pyrimidine have been discussed in various studies focusing on thioxopyrimidines, which include compounds with sulfur functionalities. These studies emphasize the biological properties and synthetic methodologies for creating such derivatives, highlighting their relevance in pharmaceutical applications .
This compound can be classified as a thioxopyrimidine, which is a subclass of pyrimidines that contain sulfur in their structure. It is also categorized under organosulfur compounds due to the presence of the sulfanyl group.
The synthesis of 2-[(3-Bromobenzyl)sulfanyl]pyrimidine typically involves several steps, including:
Technical details regarding specific reagents and conditions vary by method but often involve catalysts or specific solvents to enhance yields .
The molecular structure of 2-[(3-Bromobenzyl)sulfanyl]pyrimidine features:
The chemical formula for 2-[(3-Bromobenzyl)sulfanyl]pyrimidine is , and its molecular weight is approximately 284.18 g/mol. The compound's structural characteristics can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and X-ray crystallography to confirm its molecular geometry and bonding .
2-[(3-Bromobenzyl)sulfanyl]pyrimidine can participate in various chemical reactions, including:
Technical details regarding reaction conditions, such as temperature and solvent choice, are critical for optimizing yields and selectivity .
The mechanism of action for compounds like 2-[(3-Bromobenzyl)sulfanyl]pyrimidine often involves interactions at the molecular level with biological targets, such as enzymes or receptors.
Data from biological assays would typically provide insights into its efficacy and mechanism in vivo.
Relevant analyses include melting point determination and solubility tests to characterize its physical state and behavior under varying conditions .
2-[(3-Bromobenzyl)sulfanyl]pyrimidine has potential applications in:
Research continues to explore its full range of applications within these fields, emphasizing its versatility and importance as a synthetic intermediate .
The systematic name 2-[(3-Bromobenzyl)sulfanyl]pyrimidine follows IUPAC conventions by designating the pyrimidine ring as the parent structure (position 2) and the (3-bromobenzyl)sulfanyl moiety as the substituent [2]. The term "sulfanyl" (also historically denoted as "thioether") specifies the sulfur atom bridging the benzyl and pyrimidine groups. Its molecular formula, C₁₁H₉BrN₂S, reflects a precise arrangement of 11 carbon atoms, 9 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, and 1 sulfur atom, yielding a molecular weight of 281.17 g/mol [2]. The SMILES notation (Brc1cccc(CSc2ncccn2)c1) provides a linear representation that unambiguously defines atomic connectivity: the bromine atom is meta to the benzyl attachment point, while the sulfanyl linker (–CH₂–S–) connects the benzyl group to the pyrimidine's C2 position [2].
Structurally, this compound belongs to three intersecting chemical classes:
Table 1: Fundamental Identifiers of 2-[(3-Bromobenzyl)sulfanyl]pyrimidine
Chemical Property | Value |
---|---|
Systematic IUPAC Name | 2-[(3-Bromobenzyl)sulfanyl]pyrimidine |
CAS Registry Number | 884149-78-4 |
Molecular Formula | C₁₁H₉BrN₂S |
Molecular Weight | 281.17 g/mol |
SMILES Notation | Brc1cccc(CSc2ncccn2)c1 |
Key Structural Features | Pyrimidine core, sulfanyl linker, meta-brominated benzyl |
Sulfanyl-functionalized pyrimidines have evolved from early sulfur-containing pharmacophores into privileged scaffolds in targeted drug design. The therapeutic relevance of sulfur heterocycles emerged prominently with sulfonamide antibiotics in the 1930s, but sulfanyl ethers gained traction later due to their balanced physicochemical properties and metabolic resilience [3]. Unlike sulfonamides (–SO₂NH₂), which act as potent zinc-binding groups (ZBGs) in enzyme inhibitors like carbonic anhydrase inhibitors (e.g., acetazolamide), sulfanyl derivatives (–S–) serve as versatile linkers that modulate spatial orientation without direct metal coordination [3].
Fragment-based drug discovery (FBDD) campaigns in the early 2000s highlighted sulfanylpyrimidines as viable "tail" fragments due to their fragment-like size (MW < 300 Da) and capacity to occupy hydrophobic enzyme subpockets. Research demonstrated that unsymmetrical sulfamides and sulfanyl ethers—particularly those with halogenated aromatics—could enhance selectivity for oncology-relevant isoforms of carbonic anhydrases (e.g., hCA IX/XII over ubiquitous hCA I/II) [3]. This selectivity stems from the halogen's ability to engage in niche hydrophobic interactions in less conserved enzyme regions.
The pyrimidine ring itself is a biomimetic of nucleic acid bases, enabling interactions with purine-binding pockets in kinases and ATPases. When conjugated via a sulfanyl linker to aryl groups, these hybrids exhibit improved cellular permeability compared to polar sulfonamides. For instance, pyrimidine-thioether derivatives were pivotal in developing kinase inhibitors like the MEK1/2 inhibitor trametinib, where the sulfur linker improved target affinity and pharmacokinetics [5].
Table 2: Evolution of Sulfanyl-Substituted Pyrimidines in Drug Discovery
Era | Development Focus | Therapeutic Application |
---|---|---|
1930s–1950s | Sulfonamide antibiotics | Anti-infectives |
1980s–1990s | Thioether-linked antimetabolites | Anticancer agents |
2000s–2010s | Fragment libraries with sulfanylpyrimidines | Carbonic anhydrase/kinase inhibitors |
2010s–Present | Halogenated sulfanylpyrimidines | Targeted oncology therapeutics |
The integration of a 3-bromobenzyl group onto the sulfanylpyrimidine scaffold addresses three strategic objectives in medicinal chemistry:
Halogen Bonding Enhancement: The meta-bromine atom functions as a halogen bond donor, capable of forming directional interactions (C–Br···O/N) with carbonyl groups or lone pairs in target proteins. This enhances binding affinity and selectivity—particularly relevant for enzymes like carbonic anhydrases, where isoform-specific residues present unique halogen-bond acceptors near the active site [3]. Computational studies suggest bromine's polarizability outperforms chlorine in such interactions while avoiding the metabolic instability of iodinated analogs.
Bioprobe Versatility: The C–Br bond serves as a synthetic handle for late-stage diversification via transition-metal-catalyzed coupling (e.g., Suzuki, Sonogashira). This enables rapid generation of analogs for structure-activity relationship (SAR) studies without redesigning the core scaffold. Patent literature emphasizes brominated pyrimidine intermediates as key precursors for anticancer compound libraries [5].
Pharmacokinetic Optimization: The bromobenzyl group confers moderate lipophilicity (calculated log P ≈ 2–3), counterbalancing the polar pyrimidine core to improve membrane permeability. Molecular modeling indicates the benzyl group's orientation allows deep projection into hydrophobic enzyme subpockets inaccessible to smaller alkyl thioethers. This is evidenced by fragment screens where bromobenzyl derivatives showed superior inhibition (Ki < 100 nM) of cancer-associated hCA IX/XII versus non-brominated analogs [3].
The sulfanyl linker (–CH₂–S–) itself is critical: it avoids the metabolic lability of ester or amide bonds while resisting oxidation better than thiols (–SH). In pyrimidine antitumor agents, this linker enables optimal vectoring of the bromobenzyl group toward secondary binding sites, as demonstrated in co-crystallization studies with hCA II [3].
Table 3: Functional Group Contributions to Target Engagement
Structural Element | Role in Biological Activity |
---|---|
Pyrimidine ring | Hydrogen bonding via N1/N3; dipole interactions |
Sulfanyl linker (–S–) | Conformational flexibility; metabolic stability |
meta-Bromobenzyl group | Halogen bonding; hydrophobic pocket occupancy |
Methylene spacer (–CH₂–) | Optimal projection of bromobenzyl moiety |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2